
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride: is a chemical compound with a complex structureThe compound’s molecular formula is C11-H17-Cl-N2-O2.Cl-H, and it has a molecular weight of 281.21 .
Vorbereitungsmethoden
The synthesis of p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride involves several steps The synthetic routes typically include the reaction of p-Phenetidine with chloroacetyl chloride to introduce the chloro group, followed by the reaction with diethylamine to form the diethylamino groupIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride can be compared with other similar compounds, such as:
p-Phenetidine, 3-chloro-beta-(dimethylamino)-5-methoxy-, hydrochloride: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group and a methoxy group instead of an ethoxy group.
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-methoxy-, hydrochloride: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
97173-06-3 |
|---|---|
Molekularformel |
C14H24Cl2N2O2 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
3-chloro-4-[2-(diethylamino)ethoxy]-5-ethoxyaniline;hydrochloride |
InChI |
InChI=1S/C14H23ClN2O2.ClH/c1-4-17(5-2)7-8-19-14-12(15)9-11(16)10-13(14)18-6-3;/h9-10H,4-8,16H2,1-3H3;1H |
InChI-Schlüssel |
DLQIXMCVXXWVPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=C(C=C(C=C1Cl)N)OCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


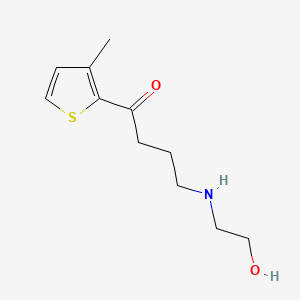

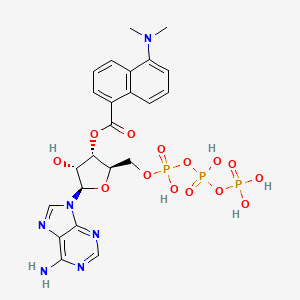

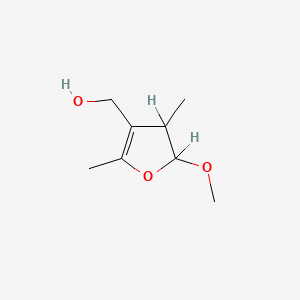
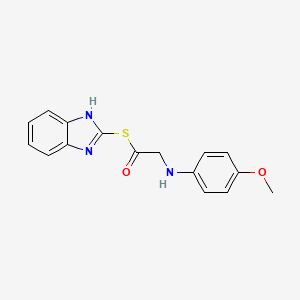
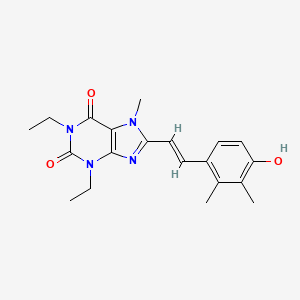

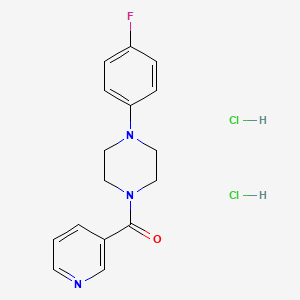
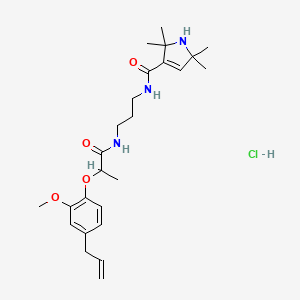
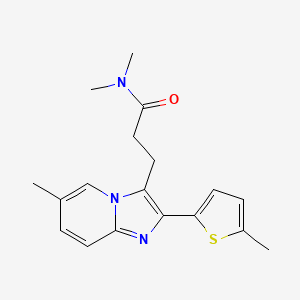
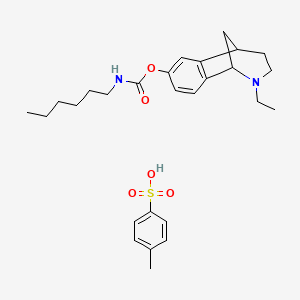

![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)
